molecular formula C12H18O B8002406 1-(4-n-Propylphenyl)-2-propanol

1-(4-n-Propylphenyl)-2-propanol

Cat. No.: B8002406
M. Wt: 178.27 g/mol
InChI Key: CNJZIFRAJFAKQB-UHFFFAOYSA-N
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Description

1-(4-n-Propylphenyl)-2-propanol is a secondary alcohol with a molecular formula of C₁₂H₁₈O (molecular weight: 178.27 g/mol). Structurally, it consists of a 2-propanol backbone (where the hydroxyl group is attached to the second carbon) linked to a para-substituted n-propylphenyl group. This compound is characterized by its aromatic ring, which introduces hydrophobicity, and the hydroxyl group, which enables hydrogen bonding and reactivity.

Properties

IUPAC Name

1-(4-propylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-3-4-11-5-7-12(8-6-11)9-10(2)13/h5-8,10,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJZIFRAJFAKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-n-Propylphenyl)-2-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-n-propylphenyl)-2-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF). The reaction typically proceeds under mild conditions, yielding the desired alcohol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is advantageous due to its scalability and efficiency in producing high yields of the target compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-n-Propylphenyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-n-propylphenyl)-2-propanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the reduction of the corresponding ketone yields this compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ethanol or THF.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 1-(4-n-Propylphenyl)-2-propanone.

    Reduction: this compound.

    Substitution: 1-(4-n-Propylphenyl)-2-propyl chloride.

Scientific Research Applications

1-(4-n-Propylphenyl)-2-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-n-Propylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-Methylphenyl)-1-propanol (CAS 25574-04-3)

  • Structure: A primary alcohol (1-propanol) with a para-methylphenyl substituent.
  • Key Differences: The hydroxyl group in 1-propanol derivatives is more susceptible to oxidation than in secondary alcohols like 2-propanol. The methyl group (vs. n-propyl) reduces steric hindrance and lipophilicity compared to the target compound.

4-Propylphenol (CAS 645-56-7)

  • Structure: A phenol derivative with a para-n-propyl group.
  • Key Differences: Phenolic hydroxyl groups are significantly more acidic (pKa ~10) than aliphatic alcohols (pKa ~15–16). 4-Propylphenol participates in electrophilic aromatic substitution, whereas 1-(4-n-Propylphenyl)-2-propanol may undergo alcohol-specific reactions (e.g., esterification).
  • Applications : Flavouring agent (FEMA 3649) due to its aromatic properties .

Functional Group Variations

1-(Propylthio)-2-propanol (CAS 53957-22-5)

  • Structure : Contains a sulfur-based propylthio (-SPr) group instead of a phenyl ring.
  • Key Differences :
    • The thioether group enhances nucleophilicity and may increase metabolic stability compared to aryl ethers.
    • Lower molecular weight (134.24 g/mol) results in higher volatility.
  • Applications: Potential intermediate in organosulfur chemistry .

1-(4-Phenoxyphenoxy)-2-propanol (CAS 57650-78-9)

  • Structure: Features a phenoxyphenoxy group attached to 2-propanol.
  • Key Differences :
    • The ether linkages increase lipophilicity and may improve membrane permeability.
    • Higher molecular weight (244.29 g/mol) and boiling point (predicted: 379.3°C) compared to the target compound.
  • Applications : Likely used in polymer or surfactant synthesis .

DNA Interaction Studies

  • highlights that 2-propanol derivatives induce distinct DNA conformational changes compared to 1-propanol isomers. For example, 2-propanol causes DNA to compact into a globule, while 1-propanol triggers reentrant transitions. This suggests that the hydroxyl position in this compound may influence biomolecular interactions .

Thermodynamic and Solubility Data

Compound Molecular Weight Boiling Point (°C) Water Solubility pKa
This compound 178.27 ~250–300 (est.) Low ~15
1-(4-Methylphenyl)-1-propanol 150.22 Not reported Low ~16
4-Propylphenol 136.19 Not reported Slight ~10
1-(Propylthio)-2-propanol 134.24 Not reported Low ~15
  • Key Trends: Bulky substituents (e.g., n-propylphenyl) reduce water solubility. Phenolic derivatives exhibit higher acidity due to resonance stabilization of the phenoxide ion .

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